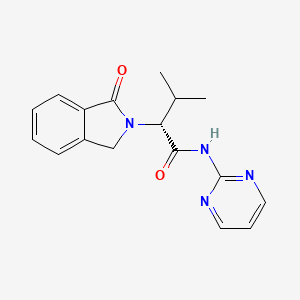![molecular formula C18H27N3O2 B7352599 1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea](/img/structure/B7352599.png)
1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as MP-10 and is a potent and selective inhibitor of the dopamine transporter. MP-10 has been shown to have promising therapeutic potential in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of MP-10 involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, MP-10 increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is believed to underlie the therapeutic effects of MP-10 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. In addition to its effects on dopamine levels, MP-10 has also been shown to affect other neurotransmitters, including serotonin and norepinephrine. MP-10 has also been shown to have effects on various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MP-10 in lab experiments is its selectivity for the dopamine transporter. This selectivity allows for more precise manipulation of dopamine levels in the brain, which can be useful in studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of using MP-10 is its potential for off-target effects on other neurotransmitter systems. Additionally, the synthesis of MP-10 is relatively complex, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on MP-10. One area of interest is the development of more potent and selective inhibitors of the dopamine transporter. Additionally, there is a need for more research on the long-term effects of MP-10 on neurotransmitter systems and brain function. Finally, there is a need for more research on the potential therapeutic applications of MP-10 in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, starting with the reaction of 4-phenylpyrrolidin-3-one with methylmagnesium bromide to produce 1-methyl-4-phenylpyrrolidin-3-ol. This intermediate is then reacted with 1,4-dibromobutane to produce the corresponding oxan-4-ol. Finally, the urea derivative is formed through the reaction of the oxan-4-ol with isocyanate. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. MP-10 has been shown to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. Abnormal dopamine levels have been implicated in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.
Propiedades
IUPAC Name |
1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-21-12-15(17(13-21)14-5-3-2-4-6-14)11-19-18(22)20-16-7-9-23-10-8-16/h2-6,15-17H,7-13H2,1H3,(H2,19,20,22)/t15-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATJYBXYWWTXSN-WBVHZDCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C2=CC=CC=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)C2=CC=CC=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-2-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7352521.png)
![(3aS,7aR)-N-[(2-methoxypyridin-4-yl)methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352532.png)
![(3aS,7aR)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352565.png)
![(3aS,7aR)-6-methyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352570.png)
![(3aS,7aR)-6-methyl-N-[[3-(methylcarbamoyl)phenyl]methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352577.png)
![(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,3-dimethylbutyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7352579.png)
![1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(1H-pyrazol-5-ylmethyl)urea](/img/structure/B7352582.png)

![(3aS,6aS)-N-(1-benzofuran-2-ylmethyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7352602.png)
![(3aS,7aR)-N-[2-(2,5-dimethoxyphenyl)ethyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352607.png)
![(3aR,6aS)-N-(1-tert-butylpiperidin-4-yl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7352612.png)
![1-[(2-methylfuran-3-yl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7352620.png)
![(3aR,7aS)-6-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352621.png)
![(3aS,6aS)-N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7352634.png)